2-[4-[(Z)-[6-ethoxycarbonyl-5-(2-ethoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]-2-methoxyphenoxy]acetic acid
Description
2-[4-[(Z)-[6-ethoxycarbonyl-5-(2-ethoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]-2-methoxyphenoxy]acetic acid is a complex organic compound with a unique structure that combines several functional groups
Properties
IUPAC Name |
2-[4-[(Z)-[6-ethoxycarbonyl-5-(2-ethoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]-2-methoxyphenoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O8S/c1-5-36-19-10-8-7-9-18(19)25-24(27(34)37-6-2)16(3)29-28-30(25)26(33)22(39-28)14-17-11-12-20(21(13-17)35-4)38-15-23(31)32/h7-14,25H,5-6,15H2,1-4H3,(H,31,32)/b22-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGIYQIIFSMGWLK-HMAPJEAMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2C(=C(N=C3N2C(=O)C(=CC4=CC(=C(C=C4)OCC(=O)O)OC)S3)C)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1C2C(=C(N=C3N2C(=O)/C(=C/C4=CC(=C(C=C4)OCC(=O)O)OC)/S3)C)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(Z)-[6-ethoxycarbonyl-5-(2-ethoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]-2-methoxyphenoxy]acetic acid typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the thiazolopyrimidine core: This can be achieved through a cyclization reaction involving a thioamide and a suitable carbonyl compound under acidic or basic conditions.
Introduction of the ethoxycarbonyl and ethoxyphenyl groups: These groups can be introduced through esterification and Friedel-Crafts acylation reactions, respectively.
Methoxyphenoxyacetic acid moiety: This part of the molecule can be synthesized separately and then coupled to the thiazolopyrimidine core using a suitable coupling reagent, such as a carbodiimide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
2-[4-[(Z
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